Bri-cellobioside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124613-91-8 |
|---|---|
Molecular Formula |
C20H26BrNO11 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H26BrNO11/c21-7-1-2-9-8(3-7)10(4-22-9)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
InChI Key |
IKBQYGJTUJRMFW-NQXZFOFXSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
5-bromoindoxyl-beta-cellobioside BrI-cellobioside |
Origin of Product |
United States |
Molecular Interactions and Conformational Studies of Bri Cellobioside
Computational Chemistry Approaches to Glycoside Conformational Analysis
Computational chemistry offers powerful tools to explore the conformational space of glycosides, providing insights into their preferred structures and the factors influencing them.
Molecular Dynamics (MD) simulations are a cornerstone in studying the conformational properties of glycosides, including methyl β-cellobioside, by tracking molecular motions over time at atomic resolution fishersci.ca. These simulations are particularly valuable for understanding the influence of solvent environments on molecular conformation. Studies on methyl β-cellobioside have investigated its conformational properties in both gas-phase and aqueous-phase simulations to gain insight into solvent effects sigmaaldrich.comchemicalbook.comciteab.com.
For methyl α- and β-cellobioside, MD simulations have revealed that the compounds sample syn, anti-φ, and anti-ψ conformations to varying extents in the gas phase sigmaaldrich.com. In the aqueous phase, the competition between intramolecular and intermolecular hydrogen bonding with solvent molecules significantly influences the conformational landscape sigmaaldrich.comchemicalbook.comciteab.com. For instance, in methyl β-cellobioside, O5′-HO6 and HO2′-O3 hydrogen bonding interactions compete with water, leading to the retention of the O5′-HO3 hydrogen bond and increased sampling of the syn region of the φ/ψ map sigmaaldrich.comchemicalbook.comciteab.com.
MD simulations also allow for the calculation of transglycosidic J-coupling constants and proton-proton distances, which can be directly compared with experimental NMR data to validate the simulation results and identify the percent sampling of different glycosidic conformations sigmaaldrich.comchemicalbook.comciteab.comnih.gov. The use of established force fields, such as CHARMM and GROMOS, is critical for accurately evaluating interatomic interactions in these simulations fishersci.ca.
Ab initio and Density Functional Theory (DFT) calculations are employed to map the potential energy surfaces (PES) and conformational landscapes of glycosides, providing a quantum mechanical understanding of their structural preferences. These methods can identify global and local energy minima, corresponding to stable conformers, and the energy barriers between them.
For cellobiosides, ab initio computational studies have shown that anti-φ conformations in vacuo often correspond to low potential energies sigmaaldrich.com. DFT calculations, sometimes coupled with molecular mechanics, can provide reliable results for defining conformational potential basins and are used to compute conformational free energy landscapes. The choice of functional and basis set in DFT calculations is important, with some functional forms performing well in describing hydrogen bonds. These calculations help in understanding the intrinsic conformational preferences of disaccharides, such as cellobiose (B7769950), which can adopt a cis (anti-φ/syn-ψ) glycosidic configuration in isolation.
Intramolecular hydrogen bonding plays a significant role in dictating the conformational preferences of glycosides. In cellobiosides, the balance between intramolecular and intermolecular hydrogen bonding with the solvent is a crucial factor influencing their conformation.
Studies on methyl α- and β-cellobioside highlight that specific intramolecular hydrogen bonds, such as O5′-HO6 and HO2′-O3, are in competition with interactions involving solvent molecules sigmaaldrich.comchemicalbook.comciteab.com. This competition can lead to the retention of certain intramolecular hydrogen bonds, thereby influencing the sampling of the φ/ψ map sigmaaldrich.comchemicalbook.comciteab.com. For example, in methyl β-cellobioside, the O(3)...O(5') intramolecular hydrogen bond is observed to interact predominantly with water molecules in aqueous solution, while in dimethylsulfoxide, it is intramolecularly hydrogen bonded to O(5'). Glycosidic torsions are often correlated with the intramolecular hydrogen bonding occurring within the molecules sigmaaldrich.comchemicalbook.comciteab.com.
However, for solvent-exposed hydrogen bonds in carbohydrates, particularly the HO'(3)→O5 H-bond in cellobiose stereoisomers, it has been suggested that they are not the primary cause of specific secondary structures (like the 21-helical structure of cellooligosaccharides) but rather an opportunistic consequence of sterically and stereoelectronically dictated conformational preferences. This implies that for these compounds, solvent-exposed hydrogen bonding might be a minor conformational driving or steering force.
Molecular modeling, particularly MD simulations, is extensively applied to understand the mechanisms of carbohydrate recognition by proteins and other biomolecules fishersci.ca. Glycans, including oligosaccharides like cellobioside, undergo constant conformational changes in solution, and these dynamic aspects are critical for their recognition by glycan-binding proteins (GBPs).
Accurately quantifying the conformational properties of oligosaccharides based on their glycosidic torsion angles is essential for predicting carbohydrate-protein structures. MD simulations can provide detailed insights into the fluctuations of molecules, rotation of glycosidic bonds, and accompanying changes in intra- and intermolecular interactions, which are difficult to observe experimentally fishersci.ca. For instance, molecular dynamics simulations have been used to identify atomic interactions between glycans and surface residues of proteins, such as in the context of DC-SIGN recognition of SARS-CoV-2 Spike glycoproteins. The "structural ensemble" concept derived from MD simulations helps explain the molecular mechanism of dynamical functions, like glycan recognition by lectins, based on glycan conformation fishersci.ca.
Molecular modeling also aids in free energy calculations of protein-carbohydrate interactions, which quantify the strength and selectivity of binding. This is crucial for designing stable analogs or antagonists that can retain similar binding poses, as demonstrated in studies comparing flavonoid-O-glycosides with their CF2-glycosylated derivatives.
Experimental Techniques for Probing Molecular Interactions
Experimental techniques provide empirical data to characterize the molecular interactions and conformations of glycosides, often serving as validation for computational models.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and powerful technique for studying the structure, conformation, and dynamics of carbohydrates in solution at atomic resolution. For cellobiosides, NMR is routinely used for conformational analysis and to determine interatomic distances.
Key NMR observables utilized include:
J-coupling constants : Transglycosidic J-coupling constants are sensitive to the dihedral angles across the glycosidic linkage and provide information about conformational preferences and flexibility sigmaaldrich.comchemicalbook.comciteab.com. For instance, studies on methyl β-cellobioside use J-coupling constants to identify the percent sampling of syn, anti-φ, and anti-ψ conformations sigmaaldrich.comchemicalbook.comciteab.com.
Nuclear Overhauser Effects (NOEs) : Proton-proton NOEs are sensitive to interatomic distances (r-6 dependence) and are crucial for conformational elucidation and confirming glycoside bond formation. Comparing calculated NOEs from MD simulations with experimental data is a common practice to validate theoretical conformational maps of oligosaccharides fishersci.canih.gov.
Chemical Shifts : The chemical shifts of hydroxy protons can indicate hydrogen bonding, though distinguishing between intra- and intermolecular hydrogen bonding solely by chemical shift changes can be challenging. However, the temperature coefficient of hydroxy group chemical shifts can be a reliable indicator of intermolecular hydrogen-bond formation.
NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are specifically used to analyze the conformational behavior of methyl β-cellobioside in aqueous solution, with data often compared to MD simulations to determine solution conformations nih.gov. The agreement between experimental and calculated data is often good, with deviations sometimes attributed to spin-diffusion. Advanced NMR techniques, including 2D and 3D experiments, are employed to resolve overlapping signals in complex glycans and provide comprehensive structural information.
Table 1: Key Spectroscopic and Simulation Parameters in Glycoside Conformational Analysis
| Parameter/Technique | Application in Glycoside Studies | Examples/Details | Relevant Citations |
| Computational Approaches | |||
| Molecular Dynamics (MD) Simulations | Studying solvent effects on conformation, dynamic behavior, and sampling of glycosidic linkages. | Gas-phase vs. aqueous-phase for methyl β-cellobioside; force fields (CHARMM, GROMOS). | fishersci.casigmaaldrich.comchemicalbook.comciteab.comnih.gov |
| Ab Initio/DFT Calculations | Mapping potential energy surfaces, identifying conformational minima, understanding electronic effects. | Conformational landscapes of β-d-glucopyranose; correlation with experimental NMR data. | sigmaaldrich.com |
| Intramolecular Hydrogen Bonding Analysis | Understanding the role of internal H-bonds in stabilizing specific conformations. | Competition with solvent H-bonds; correlation with glycosidic torsions in cellobiosides. | sigmaaldrich.comchemicalbook.comciteab.com |
| Molecular Modeling for Biomolecular Recognition | Predicting carbohydrate-protein structures, understanding glycan-lectin interactions. | Conformational changes of glycans on protein surfaces; free energy calculations of binding. | fishersci.ca |
| Experimental Techniques | |||
| NMR Spectroscopy (J-coupling, NOEs, Chemical Shifts) | Elucidating solution-state conformations, determining interatomic distances, validating computational models. | Transglycosidic J-couplings; proton-proton NOEs; temperature coefficients of chemical shifts. | fishersci.casigmaaldrich.comchemicalbook.comciteab.comnih.gov |
Table 2: Conformational Preferences and Hydrogen Bonding in Methyl Cellobiosides
| Compound | Environment | Global Minimum Conformation (Gas Phase) | Intramolecular H-Bonding Interactions | Competition with Solvent | Relevant Citations |
| Methyl α-Cellobioside | Gas Phase | anti-φ (165°/0°) | - | - | sigmaaldrich.com |
| Methyl β-Cellobioside | Gas Phase | anti-φ (180°/0°) | - | - | sigmaaldrich.com |
| Methyl α-Cellobioside | Aqueous Phase | Syn region of φ/ψ map | O5′-HO6, HO2′-O3 | Yes, with water molecules | sigmaaldrich.comchemicalbook.comciteab.com |
| Methyl β-Cellobioside | Aqueous Phase | Syn region of φ/ψ map | O5′-HO6, HO2′-O3, O(3)...O(5') | Yes, with water molecules | sigmaaldrich.comchemicalbook.comciteab.com |
Biophysical Methodologies for Characterization of Molecular Binding Events
Characterizing the molecular binding events of carbohydrates like cellobioside derivatives with biological macromolecules is essential for understanding their function and potential applications. A range of biophysical methodologies are employed to elucidate the kinetics, thermodynamics, and structural details of these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique widely used to study biomolecular structure and dynamics, including carbohydrate-protein interactions creative-proteomics.comrsc.org. NMR can provide atomic-level details of binding interfaces, characterize conformational changes upon binding, and quantify binding affinities creative-proteomics.com. Techniques such as 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to screen potential carbohydrate binding partners, quantify dissociation constants (Kd), and map binding sites on protein structures by observing chemical shift perturbations nih.govspringernature.comnih.gov. Ligand-based NMR methods, which analyze changes in the NMR properties of the glycan, are also employed, especially for weak binding ligands where techniques like Saturation Transfer Difference (STD) NMR spectroscopy can map key ligand protons involved in protein interaction and determine dissociation constants rsc.orgrsc.orgnih.gov. For instance, 13C NMR has been used to study the interactions of D-cellobiose with various chloride salts by measuring chemical shift changes, revealing insights into cation and anion interactions with the disaccharide scispace.comnih.gov. Conformational studies of methyl β-cellobioside using 13C NMR have also facilitated the determination of glycosidic linkage orientations through 13C–1H coupling data cdnsciencepub.com.
Surface Plasmon Resonance (SPR) is a powerful label-free technique that monitors real-time biomolecular interactions, including carbohydrate-protein binding creative-proteomics.comfrontiersin.org. In SPR, one binding partner is immobilized on a sensor surface, and the other is injected over it. Changes in refractive index due to complex formation are monitored, allowing for the determination of association and dissociation rates, as well as equilibrium binding constants creative-proteomics.com.
Isothermal Titration Calorimetry (ITC) provides thermodynamic insights into carbohydrate binding by quantifying changes in enthalpy (ΔH) and entropy (ΔS) upon binding creative-proteomics.com. This allows for the determination of binding free energy (ΔG), shedding light on the molecular forces driving carbohydrate-protein interactions creative-proteomics.com. For example, ITC has been used to show that extracellular histones bind to heparan sulfate (B86663) fragments of at least 10 saccharides in length researchgate.net.
X-ray Crystallography is a high-resolution technique for determining the three-dimensional structure of biomolecules and their complexes creative-proteomics.comrsc.orgbiorxiv.org. By crystallizing protein-carbohydrate complexes, researchers can obtain precise structural information about the binding interface, revealing the exact atomic arrangement and interactions involved creative-proteomics.com. While powerful, the crystallization process can be challenging, and intrinsic flexibility of glycans can sometimes lead to erroneous conformations in crystallographic structures rsc.org.
Fluorescence Polarization is a sensitive technique used to measure the binding affinity and kinetics of biomolecular interactions creative-proteomics.com. By labeling a binding partner with a fluorescent dye and monitoring changes in fluorescence polarization upon complex formation, binding affinities and kinetics can be quantified creative-proteomics.com.
These biophysical methods collectively offer a comprehensive toolkit for investigating the molecular interactions and conformational changes of Bri-cellobioside and other cellobioside derivatives with their biological targets.
Visualization Techniques for Molecular Interactions (e.g., Fluorescence Complementation)
For carbohydrates, novel visualization algorithms like PaperChain and Twister have been developed and incorporated into visualization packages such as Visual Molecular Dynamics (VMD) researchgate.netcore.ac.uk. PaperChain emphasizes the type and conformation of individual sugar rings by fitting a polyhedron through participating atoms and coloring it according to ring pucker researchgate.netcore.ac.uk. Twister, on the other hand, traces glycosidic bonds with a ribbon that twists according to the relative orientation of successive sugar residues, emphasizing the backbone conformation of the carbohydrate chain researchgate.netcore.ac.uk. These algorithms provide improved clarity over traditional methods, especially for larger oligosaccharides and polysaccharides, by focusing on ring structures and backbone orientation researchgate.netcore.ac.uk.
Beyond structural visualization, techniques that allow for the detection and analysis of binding events through optical means are also crucial. Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a sensitive and rapid method for detecting carbohydrate-protein interactions ias.ac.in. In FACE, carbohydrates are labeled with a fluorophore, and their electrophoretic mobility is monitored. If a carbohydrate binds to a protein, its mobility is retarded, allowing for the visualization and quantitative analysis of the interaction ias.ac.in.
While the prompt specifically mentioned "Fluorescence Complementation," direct detailed information on its application to cellobioside or its derivatives was not extensively found in the search results. However, other fluorescence-based methods such as Fluorescence Polarization (discussed in section 3.2.2) are commonly used to study the binding affinity and kinetics of carbohydrate-protein interactions by monitoring changes in fluorescence properties upon complex formation creative-proteomics.com. These visualization and detection techniques are vital for deciphering the complex interplay between this compound and its potential binding partners.
Intermolecular Interactions of Cellobioside Derivatives in Specific Contexts
The intermolecular interactions of cellobioside derivatives are governed by their chemical structure, including the presence of modifications like sulfation or bromination. These interactions are critical for their biological activities and applications.
Electrostatic Interactions of Sulfated Cellobioside Derivatives with Biological Macromolecules (e.g., Histones)
Sulfated cellobioside derivatives, akin to natural glycosaminoglycans (GAGs) and their mimetics, often exhibit strong electrostatic interactions with biological macromolecules due to their polyanionic nature nih.govchemrxiv.org. GAGs, which are linear and negatively charged biopolymers, modulate various biological processes through interactions with a wide range of proteins, including proteases, growth factors, cytokines, and chemokines chemrxiv.orgnih.gov. These interactions primarily rely on the electrostatic attraction between the negatively charged uronic acids and sulfate groups of the GAGs (or their mimetics) and the positively charged amino acid residues on the target proteins nih.govnih.govresearchgate.net.
Histones, being positively charged proteins, are prime examples of biological macromolecules that interact with sulfated carbohydrates. Extracellular histones are cationic damage-associated molecular pattern molecules implicated in various pathologies, including sepsis and lung injury researchgate.netgoogle.com. Sulfated polysaccharides, such as heparan sulfate (HS) fragments, are known to bind to and neutralize histones, thereby attenuating inflammation and cellular injury frontiersin.orgresearchgate.net. The binding affinity of HS oligosaccharides to histones, particularly histone H3, is dependent on both the size of the oligosaccharide (e.g., fragments must be at least 10 saccharides long) and the presence of N-sulfation frontiersin.orgresearchgate.net.
Beyond electrostatic forces, non-ionic interactions also play a role in dictating the specificity and selectivity of GAG-protein binding nih.govresearchgate.net. The sulfation pattern and chain length of these polyanionic molecules significantly influence the strength and specificity of their binding to physiological targets chemrxiv.org. Modified sulfated cellobioside compounds have been identified as effective in neutralizing the pathological effects of extracellular histones, demonstrating their potential as therapeutic agents google.com. For instance, a polyanionic sulfated cellobioside modified with a small uncharged glycosidically linked substituent at its reducing terminus has shown high chemical stability while retaining its efficacy in treating extracellular histone-mediated ailments google.com.
The table below illustrates the interaction characteristics of sulfated carbohydrates with proteins:
| Interaction Type | Key Chemical Groups Involved (Sulfated Carbohydrate) | Key Chemical Groups Involved (Protein) | Driving Force | Specificity Factors |
| Electrostatic | Sulfate groups, Uronic acids (negatively charged) | Basic amino acids (positively charged) | Charge-charge attraction | Sulfation pattern, chain length |
| Non-ionic | Hydrophobic regions, specific motifs | Hydrophobic pockets, specific residues | Van der Waals, hydrogen bonding | Structural complementarity |
Analysis of Non-Covalent Interactions in Related Brominated Organic Compounds
Bromine, as a halogen, plays a significant role in various non-covalent interactions within organic compounds, influencing their molecular conformation, recognition, and biological activity. These interactions are particularly relevant for a compound like this compound, which incorporates a bromine atom.
Halogen Bonding (XB) is a directional attractive interaction between an electrophilic region (known as a σ-hole) on a covalently bonded halogen atom and a nucleophilic region (electron donor) in another, or the same, molecular entity mdpi.comiucr.orgacs.orgwikipedia.org. Bromine, being a heavier halogen, tends to form larger and more positive σ-holes, making it a more effective halogen bond donor compared to lighter halogens like chlorine or fluorine mdpi.comacs.orgwikipedia.orgmdpi.com. The strength of halogen bonds can vary considerably and is influenced by the nature of the halogen bond donor and acceptor, as well as the presence of electron-withdrawing substituents on the bromine-carrying group mdpi.comacs.org. These interactions are predominantly electrostatic in nature but also involve charge transfer and dispersion forces wikipedia.orgacs.org. Halogen bonds are almost collinear with the covalent bond of the halogen atom wikipedia.org. For example, studies on brominated electrophiles with chloride anions have shown Br···Cl halogen bonding with lengths varying from 3.0 Å to 3.25 Å, and these interactions can range from weak supramolecular attractions to those approaching a fully developed covalent bond mdpi.com.
Hydrogen Bonding involving bromine can also occur. While halogens are often considered halogen bond donors, they can also act as hydrogen bond acceptors, where a hydrogen atom (covalently bonded to an electronegative atom like O, N, or F) interacts with the bromine atom nih.govlibretexts.orgacs.org. Studies suggest that halogens acting as hydrogen bond acceptors can make a significant contribution to ligand binding, sometimes even more favorably than halogen bonds, particularly in perpendicular C-X···HBD orientations acs.org. Weak C-H···Br interactions have also been observed in crystal structures of brominated compounds iucr.orgresearchgate.net.
Pi-Stacking Interactions can occur between aromatic rings and can be influenced by the presence of halogens like bromine. Bromine atoms can participate in interactions with π-electron systems, such as those found in aromatic amino acid sidechains in protein-ligand complexes mdpi.comiucr.orgresearchgate.netresearchgate.net. R-Br···π interactions are generally stronger than R-Cl···π interactions, partly due to the larger size and polarizability of bromine, which leads to stronger dispersion interactions and larger, more positive σ-holes mdpi.com.
Molecular Docking is a computational method used to study the interaction and recognition between proteins and ligands, predicting binding modes and affinity strengths nih.gov. This technique is frequently employed to understand the interactions of brominated compounds with biological targets. For instance, molecular docking studies have been used to evaluate the anti-inflammatory activity of brominated methyl hydroquinone (B1673460) against cyclooxygenase proteins, showing that bromination can enhance binding affinity japsonline.com. Similarly, bromine-bearing Schiff bases have been studied using molecular docking to confirm their interactions with receptor tyrosine kinase FLT3 nih.gov. Bromine substituents can play an important role in enhancing the biological activity of compounds, as seen in bromo-substituted hydroxyxanthones and flavanols, where the addition of bromine increased anticancer activity, often confirmed by molecular docking analyses of their interactions with target proteins like protein tyrosine kinase ikm.org.my.
Structure Activity Relationship Sar Studies of Bri Cellobioside Derivatives
Fundamental Principles of Structure-Activity Relationships in Glycosides
Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, aiming to establish a correlation between the chemical structure of a molecule and its biological activity sigmaaldrich.com. For glycosides, which consist of a sugar (glycone) linked to a non-sugar (aglycone) moiety via a glycosidic bond, SAR principles are applied to understand how variations in these components affect their biological effects 47.93.227.
Key aspects considered in glycoside SAR include:
Sugar Moiety (Glycone): The type, number, and sequence of sugar units, as well as their stereochemistry, play a critical role in solubility, recognition by glycosidases, and interaction with biological macromolecules 47.93.227. Changes in the sugar component at the C3 position, for example, have been shown to affect the activity of certain glycosides chem960.com.
Stereochemistry and Conformational Features: Even subtle changes in stereochemistry can lead to major changes in pharmacological properties sigmaaldrich.com. The three-dimensional arrangement, including the flexibility of the carbon skeleton and the spatial orientation of functional groups, is vital for molecular recognition and binding to biological targets nih.gov.
By systematically altering these structural elements and observing the resulting changes in biological activity, researchers can identify the pharmacophore – the essential structural features responsible for the observed activity – and optimize compounds for desired effects sigmaaldrich.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycosidic Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR principles by establishing mathematical relationships between the physicochemical properties or structural descriptors of a series of compounds and their biological activities sigmaaldrich.com. For glycosidic compounds, QSAR models serve as powerful tools for predicting activity, guiding the design of new derivatives, and reducing the need for extensive experimental screening.
The development of QSAR models for glycosides typically involves:
Descriptor Generation: Molecular descriptors, which numerically represent various aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic, topological parameters), are calculated. These can include 2D descriptors (based on connectivity) and 3D descriptors (reflecting conformational features).
Activity Data Collection: Biological activity data, often expressed as IC50, EC50, or their logarithmic transformations (e.g., pIC50), are collected for a series of structurally related glycosides.
Model Development: Statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), or machine learning algorithms like Random Forest (RF), Gradient Boosting Regression (GBR), and Artificial Neural Networks (ANN), are employed to build a predictive model. These models correlate the chosen descriptors with the biological activity.
Model Validation: Developed QSAR models are rigorously validated using internal (e.g., cross-validation) and external (using a separate test set) validation techniques to ensure their robustness and predictive power. Key statistical parameters like R² (correlation coefficient), Q² (cross-validated correlation coefficient), and RMSE (root-mean-square error) are used to assess model quality.
For cardiac glycosides, QSAR models have been developed to predict cytotoxic activity based on descriptors such as docking score, binding free energy, and ADME properties. Similarly, QSAR and molecular docking studies have been performed on α-glucosidase inhibitory derivatives, correlating conformational descriptors to inhibitory activity and aiding in the design of more active compounds.
Influence of Glycosidic Linkage Configuration and Conformational Dynamics on Biological Effects
Glycosidic Linkage Configuration: The anomeric configuration (α or β) and the specific carbon atoms involved in the linkage (e.g., 1→4 in cellobiose) profoundly affect the three-dimensional structure and flexibility of the glycoside. For instance, the O-glycosidic bond, being a single bond, allows for considerable molecular flexibility, but steric and electrostatic repulsions, along with stereoelectronic effects like the exo-anomeric effect, favor specific conformations chem960.com. The exo-anomeric effect is a predominant force governing the conformation of O-glycosides, where the anomeric oxygen aligns anti-periplanar or gauche to the adjacent bond. The absence of this effect, as seen in C-glycosides where the anomeric oxygen is replaced by a carbon, typically leads to higher conformational flexibility.
Conformational Dynamics: Glycosides are not rigid molecules but exhibit dynamic conformational behavior due to the rotation around the glycosidic torsion angles (φ and ψ). These dynamic preferences dictate how a glycoside interacts with its biological target, such as an enzyme active site or a receptor chem960.com. Molecular modeling techniques, including conformational searches and molecular dynamics simulations, are used to investigate these behaviors. For example, studies on flavonoid-O-glycosides and their CF2-glycosylated derivatives have shown that changing the glycosidic linkage can lead to unique conformational biases, influencing their flexibility and potentially their binding poses with biomolecules.
Inter-residue Interactions and Solvation: Hydrogen bonding patterns, both intramolecular and with solvent molecules, significantly influence the conformational preferences of glycosidic linkages. The presence of specific inter-residue hydrogen bonds can stabilize certain conformations, which might be crucial for biological recognition and activity. Furthermore, solvation can play a significant role in dictating the preferred conformation of glycosides in solution compared to their crystal structures.
The intricate interplay between the glycosidic linkage configuration and the dynamic conformational landscape of a glycoside ultimately governs its ability to bind to specific biological targets, undergo enzymatic transformations, and elicit its biological effects. Understanding these relationships is vital for the rational design of glycoside-based therapeutics or probes.
Analytical Method Development for Bri Cellobioside Research
Development of Robust and Specific Analytical Procedures for Glycosides
Developing robust and specific analytical procedures for glycosides, including "Bri-cellobioside," presents unique challenges due to their structural diversity, often involving multiple isomers and closely related degradation products fishersci.nowikipedia.orgsigmaaldrich.com. A robust method is one that remains unaffected by small, deliberate variations in method parameters, providing reliable results under normal use fishersci.ca. Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix fishersci.ca.
Key considerations in method development for glycosides include:
Sample Preparation: Glycosides are often found in complex biological or natural matrices, necessitating efficient extraction and cleanup steps. Techniques like solid-phase extraction (SPE) are commonly employed to isolate glycosides from interfering substances ebricmall.comnih.gov.
Chromatographic Separation: Given the structural similarities among glycosides and their derivatives, high-resolution chromatographic techniques are paramount. The selection of appropriate stationary phases (e.g., C18, amide, or specialized columns for specific interactions) and mobile phases is critical for achieving baseline separation sigmaaldrich.comeasychem.org.
Detection: Coupling separation techniques with sensitive and selective detectors is vital. UV-Vis, refractive index (RI), evaporative light scattering detection (ELSD), and mass spectrometry (MS) are frequently used, each offering distinct advantages depending on the analyte's properties and the analytical objective easychem.orgebi.ac.uk.
Validation: Developed methods must undergo rigorous validation according to international guidelines (e.g., ICH guidelines) to confirm their suitability for the intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness fishersci.casigmaaldrich.comamericanelements.com.
The goal is to establish analytical workflows that provide a comprehensive overview of reaction intermediates, products, and impurities, enabling optimization of reaction conditions towards high conversion and selectivity while minimizing impurity formation innexscientific.com.
Methodologies for Detection and Quantification of this compound and its Enzymatic Products
The detection and quantification of "this compound" and its enzymatic products are fundamental for understanding its metabolic pathways, stability, and interactions.
Spectroscopic techniques, particularly UV-Vis spectrophotometry, are widely utilized for monitoring glycoside hydrolysis, especially when using chromogenic substrates like p-nitrophenyl derivatives. For example, 4-nitrophenyl β-D-cellobioside (pNP-β-D-cellobioside) is a common synthetic substrate for β-glucosidases and cellobiohydrolases dsmz.defishersci.dkmassbank.eu.
The principle involves the enzymatic cleavage of the glycosidic bond, releasing the chromogenic aglycone, p-nitrophenol. P-nitrophenol, in its ionized form (p-nitrophenolate), exhibits a strong absorbance maximum at approximately 405 nm under alkaline conditions, which is significantly different from the absorbance of the intact pNP-β-D-cellobioside fishersci.dk. This allows for direct, real-time monitoring of enzyme activity by measuring the increase in absorbance at this wavelength.
Table 1: Spectrophotometric Monitoring of p-Nitrophenol Release
| Compound | Absorbance Wavelength (nm) | Molar Extinction Coefficient (mM⁻¹cm⁻¹) | pH Condition | Reference |
| p-Nitrophenol | 405 | 18.3 - 18.4 (in strong alkali) | Alkaline | |
| p-Nitrophenol | 405 | 12.005 | pH 7.15 | |
| p-Nitrophenol | 405 | 18.5 | pH 7.15 | |
| p-Nitrophenol | 410 | - | pH ~10.5 | |
| p-Nitrophenol | 400 | 4.0033 | pH 6.5 | fishersci.dk |
This method is simple, inexpensive, and suitable for high-throughput screening of enzyme activities. However, it may lack selectivity if other chromogenic compounds are present in the sample wikipedia.org.
Chromatographic separation techniques are indispensable for assessing the purity of "this compound" and for profiling its degradation products, whether enzymatic or chemical. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for glycoside analysis due to its high sensitivity, resolution, and versatility ebi.ac.uk.
Reverse-Phase HPLC (RP-HPLC): Often employed, utilizing a non-polar stationary phase and a polar mobile phase for separation based on hydrophobic interactions. This is effective for separating glycosides and their aglycones ebi.ac.uk.
Normal-Phase HPLC: Can also be used, separating compounds based on their polarity ebi.ac.uk.
Ultra-High Performance Liquid Chromatography (UHPLC): Offers enhanced speed and resolution compared to conventional HPLC, particularly useful for complex mixtures and for separating closely related glycosides and their degradation products sigmaaldrich.com.
Detection: HPLC systems are commonly coupled with UV-Vis detectors, refractive index (RI) detectors, or mass spectrometers (LC-MS) for identification and quantification sigmaaldrich.comebi.ac.uk.
Challenges: Separating glycoside isomers can be challenging due to their similar physicochemical properties fishersci.nosigmaaldrich.com. For instance, certain steviol (B1681142) glycosides, major components in stevia extracts, may not achieve baseline separation using standard RP columns sigmaaldrich.com.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the analysis of volatile or derivatized glycosides and their aglycones ebricmall.comnih.gov. Glycosides typically require derivatization (e.g., silylation) to increase their volatility before GC analysis.
Thin-Layer Chromatography (TLC): TLC remains a relevant and cost-effective method for the qualitative identification and preliminary separation of glycosides, offering a visual assessment of purity and the presence of degradation products.
Table 2: Typical Chromatographic Parameters for Glycoside Separation
| Technique | Column Type / Stationary Phase | Mobile Phase | Detection Method | Application | Reference |
| RP-HPLC | C18, Amide | Acetonitrile (B52724)/Water (with modifiers like formic acid) | UV-Vis, MS, RI | General glycoside analysis, purity, degradation products, isomers | sigmaaldrich.comebi.ac.uk |
| Normal-Phase HPLC | Silica | Polar organic solvents | UV-Vis, RI | Glycoside analysis based on polarity | ebi.ac.uk |
| UHPLC | sub-2 µm amide column | Formic acid in water/acetonitrile | HR-MS | High-resolution separation of steviol glycosides, rapid analysis | sigmaaldrich.com |
| GC / GC-MS | Various (after derivatization) | Carrier gas (e.g., Helium) | FID, MS | Analysis of volatile glycosides, aglycones, enzymatic hydrolysis products | ebricmall.comnih.gov |
| TLC | Silica gel | Solvent mixtures | Chemical stains | Qualitative identification, preliminary separation, purity assessment |
These chromatographic methods are crucial for monitoring the stability of "this compound" under various conditions and for isolating and identifying any degradation products that may form.
Advanced Analytical Techniques for Structural and Functional Characterization
Beyond basic detection and quantification, advanced analytical techniques are essential for the comprehensive structural and functional characterization of "this compound."
Mass Spectrometry (MS) is an invaluable tool for the structural elucidation and characterization of glycosides due to its high sensitivity and ability to provide molecular weight information and detailed fragmentation patterns ebi.ac.uk. Coupled with chromatographic techniques (LC-MS, GC-MS), it allows for the analysis of complex mixtures with minimal sample purity requirements.
Molecular Weight Determination: "Soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for glycosides, as they produce intact molecular ions or adducts, providing accurate molecular weight information without extensive fragmentation ebi.ac.uk. Fast Atom Bombardment (FAB)-MS was also historically used ebricmall.com.
Structural Elucidation through Fragmentation: Tandem Mass Spectrometry (MS/MS or MS²) is critical for elucidating the sequence of sugar units, the type of glycosidic linkage (e.g., O-glycoside, C-glycoside), and the structure of the aglycone moiety. Fragmentation patterns often reveal neutral losses corresponding to individual sugar units (e.g., 162 Da for glucose) or specific cleavages of the glycosidic bond. For example, in C-glycosides, C-C glycosidic bond cleavage can afford fragment ions losing specific sugar masses.
Identification of Glycosylation Patterns: MS/MS spectra can be influenced by the position of glycosylation, aiding in the differentiation of positional isomers. Advanced approaches, including data-independent acquisition (DIA) workflows, can ensure consistent coverage of biologically relevant ions and improve the consistency of lipid (and by extension, potentially glycoside) identification.
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, which are crucial for determining elemental composition and differentiating compounds with very similar nominal masses sigmaaldrich.comebi.ac.uk.
Hyphenated Techniques: LC-MS/MS is particularly powerful for glycoside analysis, allowing for separation of complex mixtures followed by detailed structural characterization of individual components ebi.ac.uk. GC-MS is also used, especially for derivatized glycosides or their volatile aglycones ebricmall.com.
Table 3: Common Mass Spectrometry Techniques for Glycoside Analysis
| Technique | Ionization Mode (Common) | Key Information Provided | Advantages | Reference |
| LC-MS | ESI, APCI | Molecular weight, presence in complex mixtures | Versatility, minimal sample preparation | ebi.ac.uk |
| LC-MS/MS | ESI | Sugar sequence, linkage type, aglycone structure | Detailed structural information, isomer differentiation | ebi.ac.uk |
| GC-MS | EI | Molecular weight, fragmentation of volatile derivatives | High sensitivity for volatile compounds | ebricmall.com |
| HR-MS | ESI, MALDI | Exact mass, elemental composition | High accuracy, differentiation of isobaric compounds | sigmaaldrich.comebi.ac.uk |
| MALDI-TOF MS | MALDI | Molecular weight of larger glycosides, polymers | High mass range, soft ionization | ebi.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides detailed structural information, including the configuration of glycosidic bonds and the aglycone structure ebricmall.comebi.ac.uk. While NMR typically requires relatively pure samples and larger quantities than MS, the combination of MS and NMR offers a powerful approach for comprehensive glycoside characterization.
Q & A
What are the established protocols for synthesizing and characterizing Bri-cellobioside, and how can researchers ensure reproducibility?
Category: Basic Research
Methodological Answer:
Synthesis of this compound typically involves enzymatic or chemical glycosylation of cellobiose derivatives. Key steps include:
- Purification: Use HPLC or column chromatography to isolate intermediates and final products .
- Characterization: Employ NMR (¹H, ¹³C, and 2D experiments) for structural elucidation and mass spectrometry (ESI-MS) for molecular weight confirmation .
- Reproducibility: Document reaction conditions (temperature, solvent, catalyst) in the experimental section. Provide raw spectral data in supplementary materials, adhering to guidelines for supporting information .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Category: Advanced Research
Methodological Answer:
Contradictions may arise from variations in assay conditions, purity, or biological models. To address this:
- Meta-analysis: Follow PRISMA guidelines to systematically compare studies, focusing on variables like dosage, cell lines, and controls .
- Sensitivity Analysis: Test this compound under standardized conditions (e.g., ISO-certified cell cultures) to isolate confounding factors .
- Data Transparency: Publish full experimental protocols and raw data in repositories like Zenodo to enable cross-validation .
What computational models are most effective for predicting this compound’s interactions with glycosidases?
Category: Advanced Research
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) combined with MD simulations (GROMACS) can predict binding affinities and enzyme inhibition mechanisms. Key steps:
- Ligand Preparation: Optimize this compound’s 3D structure using Gaussian for charge distribution .
- Validation: Compare computational results with kinetic assays (e.g., IC₅₀ measurements) to refine models .
- Open Data: Share force field parameters and simulation trajectories in public repositories for peer validation .
What are the best practices for designing dose-response experiments to study this compound’s effects on microbial growth?
Category: Basic Research
Methodological Answer:
- Experimental Design: Use a log-scale concentration range (e.g., 0.1–100 µM) to capture threshold effects. Include positive (e.g., ampicillin) and negative controls .
- Data Collection: Measure optical density (OD₆₀₀) at consistent intervals. Triplicate experiments are mandatory .
- Analysis: Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Report confidence intervals .
How can researchers validate the specificity of this compound’s reported anti-inflammatory activity in vivo?
Category: Advanced Research
Methodological Answer:
- Animal Models: Use knockout mice (e.g., TLR4⁻/⁻) to test if effects are receptor-dependent .
- Biomarker Profiling: Quantify cytokines (IL-6, TNF-α) via ELISA and cross-validate with transcriptomics (RNA-seq) .
- Blinding: Implement double-blind protocols to reduce bias in outcome assessment .
What analytical techniques are critical for assessing this compound’s stability under physiological conditions?
Category: Basic Research
Methodological Answer:
- pH Stability: Incubate this compound in buffers (pH 2–8) and monitor degradation via LC-MS over 24–72 hours .
- Thermal Stability: Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .
- Data Reporting: Include chromatograms and thermograms in supplementary materials with metadata .
How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?
Category: Advanced Research
Methodological Answer:
- Derivative Synthesis: Modify hydroxyl groups or glycosidic linkages. Characterize each derivative via X-ray crystallography .
- Bioassay Parallelism: Test all derivatives under identical conditions (e.g., MIC assays for antimicrobial activity) .
- Statistical Modeling: Use PCA (Principal Component Analysis) to correlate structural features with activity .
What are the ethical considerations for using this compound in animal studies?
Category: Basic Research
Methodological Answer:
- Regulatory Compliance: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines .
- Dose Justification: Perform pilot studies to determine the minimum effective dose, minimizing animal use .
- Transparency: Publish ethical approval IDs and housing conditions in the methods section .
How can researchers address low yields in this compound synthesis?
Category: Basic Research
Methodological Answer:
- Optimization: Use DoE (Design of Experiments) to test variables like temperature, solvent polarity, and catalyst loading .
- Byproduct Analysis: Identify side products via LC-MS and adjust protecting groups to block competing reactions .
- Scale-Up Protocols: Report yields at both small (mg) and pilot (g) scales to guide industrial collaborators .
What strategies are recommended for integrating multi-omics data to elucidate this compound’s mode of action?
Category: Advanced Research
Methodological Answer:
- Data Integration: Combine transcriptomics, proteomics, and metabolomics using platforms like Galaxy or KNIME .
- Pathway Analysis: Use KEGG or Reactome to map affected pathways (e.g., NF-κB signaling) .
- Open Science: Deposit omics datasets in public repositories (e.g., GEO, PRIDE) with detailed metadata .
How should contradictory results between in vitro and in vivo efficacy studies be interpreted?
Category: Advanced Research
Methodological Answer:
- Pharmacokinetic Factors: Measure this compound’s bioavailability (e.g., plasma half-life) via LC-MS/MS .
- Tissue Penetration: Use radiolabeled compounds (¹⁴C-Bri-cellobioside) to assess distribution in target organs .
- Mechanistic Studies: Perform ex vivo assays (e.g., isolated organ models) to bridge in vitro and in vivo findings .
What are the key criteria for selecting appropriate negative controls in this compound bioassays?
Category: Basic Research
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
